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Compound of Interest

Compound Name: ATP-Red 1

Cat. No.: B560525 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are

characterized by the progressive loss of neuronal structure and function.[1][2] A central and

unifying hallmark of these pathologies is mitochondrial dysfunction, which leads to impaired

energy homeostasis and reduced production of adenosine triphosphate (ATP), the primary

energy currency of the cell.[3][4][5] Monitoring intracellular ATP levels is therefore critical for

understanding disease mechanisms and evaluating potential therapeutic interventions.

ATP-Red 1 is a highly selective, multisite-binding fluorescent probe designed for the rapid and

sensitive detection of ATP concentrations in living cells. The probe exhibits excellent membrane

permeability and primarily localizes to mitochondria, the cell's main ATP production centers. In

its native state, ATP-Red 1 is non-fluorescent; however, upon binding to ATP, it undergoes a

conformational change that results in a strong fluorescent signal, enabling real-time monitoring

of mitochondrial ATP dynamics. Its high specificity for ATP over other nucleotides like ADP and

GTP makes it an invaluable tool for dissecting the bioenergetic deficits that underpin

neurodegeneration.

This application note provides detailed protocols for using ATP-Red 1 to measure and compare

ATP levels in cellular models of neurodegenerative diseases.
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Product Information and Data
ATP-Red 1 is a robust fluorescent probe for live-cell imaging of mitochondrial ATP. Its key

characteristics and typical experimental data are summarized below.

Table 1: ATP-Red 1 Specifications

Property Value References

Target Adenosine Triphosphate (ATP)

Localization Mitochondria

Excitation (Ex) ~510 nm

Emission (Em) ~590 nm

Recommended Solvent Dimethyl sulfoxide (DMSO)

Recommended Stock Conc. 10 mM

Recommended Working Conc. 5 - 10 µM

Storage
Store at -20°C or -80°C,

protect from light

Table 2: Example Quantitative Data in a Neurotoxin-Induced Parkinson's Disease Model

This table illustrates typical results from an experiment using SH-SY5Y neuroblastoma cells

treated with Rotenone (a complex I inhibitor) to model Parkinson's disease-related

mitochondrial dysfunction.
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Condition
Mean Fluorescence
Intensity (Arbitrary
Units)

Standard Deviation % of Control

Control (Vehicle) 15,234 ± 987 100%

Rotenone (1 µM) 6,855 ± 543 45%

Control + Oligomycin

(ATP Synthase

Inhibitor)

4,113 ± 398 27%

Mechanism of Action
ATP-Red 1 operates as a "switchable" fluorescent probe. In the absence of ATP, the molecule

exists in a closed, non-fluorescent ring structure. The binding of ATP, through a multi-site

interaction with the probe's amine, phosphate, and ribose binding sites, breaks a covalent bond

and forces the ring to open. This conformational change results in a significant, quantifiable

increase in fluorescence.
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Mechanism of ATP-Red 1 fluorescence activation.

Signaling Pathways in Neurodegeneration
Mitochondrial dysfunction is a convergence point for many pathological pathways in

neurodegenerative diseases. Factors such as the aggregation of toxic proteins (e.g., Amyloid-

β, α-synuclein, mutant Huntingtin), oxidative stress, and neuroinflammation all impair

mitochondrial health. This often leads to reduced efficiency of the electron transport chain

(ETC), decreased ATP synthase activity, and ultimately, a deficit in ATP production, which can

be directly measured by ATP-Red 1.
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Neurodegenerative Disease Pathology
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Link between neurodegeneration and detectable ATP deficit.

Experimental Protocols
This protocol provides a general workflow for staining cultured neurons or other CNS cell types

to visualize mitochondrial ATP.
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1. Seed Cells
Plate cells on glass-bottom dishes
and culture to desired confluency.

2. Prepare Working Solution
Dilute 10 mM ATP-Red 1 stock

to 5-10 µM in serum-free medium.

3. Wash Cells
Aspirate medium and wash once

with warm PBS or buffer.

4. Add Probe & Incubate
Add working solution to cells.

Incubate for 15-30 min at 37°C.

5. Wash Cells
Aspirate probe solution and wash
twice with warm PBS or medium.

6. Acquire Images
Image using fluorescence microscope.

(Ex: ~510 nm, Em: ~590 nm)

Click to download full resolution via product page

Experimental workflow for live-cell staining with ATP-Red 1.

A. Reagent Preparation:

ATP-Red 1 Stock Solution (10 mM): Before opening, briefly centrifuge the vial to collect the

lyophilized solid. Add the appropriate volume of high-quality, anhydrous DMSO to make a 10

mM stock solution. Aliquot into single-use tubes and store at -20°C or -80°C, protected from

light and moisture.
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ATP-Red 1 Working Solution (5-10 µM): On the day of the experiment, warm a stock solution

aliquot to room temperature. Dilute the stock solution to a final concentration of 5-10 µM in a

suitable buffer (e.g., PBS) or serum-free cell culture medium. The optimal concentration

should be determined empirically by the end-user. Prepare this solution fresh and protect it

from light.

B. Staining Procedure:

Grow cells on a suitable imaging plate (e.g., glass-bottom 96-well plate or confocal dish).

When ready for staining, aspirate the cell culture medium.

Wash the cells gently one time with warm PBS or serum-free medium.

Add the ATP-Red 1 working solution to the cells and incubate at 37°C for 15-30 minutes.

Aspirate the working solution.

Wash the cells twice with warm PBS or culture medium to remove any excess probe.

Add fresh, warm imaging medium (e.g., phenol red-free medium) to the cells.

Proceed immediately to imaging on a fluorescence microscope or plate reader equipped with

appropriate filters for red fluorescence (Ex/Em: ~510/590 nm).

This protocol describes an experiment to quantify changes in mitochondrial ATP levels in a

cellular model of neurodegeneration, such as Alzheimer's or Huntington's disease, compared to

a healthy control.

A. Model Systems:

Alzheimer's Disease: Primary neurons or iPSC-derived neurons treated with Amyloid-β

oligomers; cells expressing familial AD mutations (e.g., APP, PSEN1).

Parkinson's Disease: SH-SY5Y cells or primary neurons treated with neurotoxins like MPP+,

rotenone, or 6-OHDA; cells overexpressing α-synuclein.
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Huntington's Disease: Cells expressing mutant Huntingtin (mHtt) protein (e.g., STHdh cells,

primary neurons from HD model mice).

B. Experimental Procedure:

Cell Plating: Plate both control (e.g., wild-type) and disease model cells in parallel on an

imaging-compatible multi-well plate.

Induce Pathology (if applicable): For toxin-based models, treat cells with the neurotoxin (e.g.,

1 µM Rotenone for 24 hours) alongside a vehicle-treated control group. For genetic models,

ensure equivalent cell densities between genotypes.

Positive Control (Optional): Include a set of control cells treated with an inhibitor of ATP

synthase, such as Oligomycin (1 µM for 1 hour), to induce maximal ATP depletion and

confirm the probe is responsive in your system.

Staining: Following the treatment period, perform the ATP-Red 1 staining on all wells as

described in Protocol 1. It is crucial to handle all plates identically to ensure comparability.

Image Acquisition:

Using a high-content imager or confocal microscope, acquire multiple images from

different fields within each well.

Use identical acquisition settings (e.g., laser power, exposure time, gain) for all wells to

allow for direct comparison of fluorescence intensity.

Data Analysis:

Use image analysis software to identify individual cells (e.g., based on a nuclear

counterstain like Hoechst, if used) and measure the mean fluorescence intensity of ATP-
Red 1 per cell.

Calculate the average intensity for each condition (Control, Disease Model, Positive

Control).
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Normalize the data by expressing the intensity of the disease model and positive control

groups as a percentage of the healthy control group.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any

observed changes.

Troubleshooting
Low Signal: Increase the probe concentration or incubation time. Ensure the stock solution

has not undergone repeated freeze-thaw cycles.

High Background: Decrease the probe concentration or ensure thorough washing after

incubation. Use phenol red-free medium for imaging to reduce autofluorescence.

Phototoxicity: Minimize light exposure during imaging by using the lowest possible laser

power and shortest exposure time that provides a good signal-to-noise ratio.

For Research Use Only. Not for use in diagnostic procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b560525#atp-red-1-for-studying-neurodegenerative-
disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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